[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphatidylcholine can be synthesized through the esterification of stearic acid and eicosapentaenoic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources such as fish oils, followed by chemical modification to achieve the desired phospholipid structure .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The eicosapentaenoic acid moiety can undergo oxidation to form hydroperoxides and other oxidized derivatives.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release free fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Hydrolysis: Free fatty acids (stearic acid and eicosapentaenoic acid) and glycerophosphocholine.
Scientific Research Applications
1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphatidylcholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and function. The eicosapentaenoic acid moiety can be released and converted into bioactive lipid mediators that exert anti-inflammatory effects . The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphatidylcholine: Contains docosahexaenoic acid instead of eicosapentaenoic acid.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine: Contains oleic acid instead of eicosapentaenoic acid.
Uniqueness
1-Stearoyl-2-eicosapentaenoyl-sn-glycero-3-phosphatidylcholine is unique due to the presence of eicosapentaenoic acid, which is known for its anti-inflammatory properties. This distinguishes it from other similar phospholipids that contain different fatty acids .
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25,27,31,33,44H,6-7,9,11-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b10-8-,16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDHWFRGYCJKG-UQIQIHEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/20:5(5Z,8Z,11Z,14Z,17Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008050 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.